2-Isocyanatopyridine

Organic Synthesis Process Chemistry Material Handling

Standard isocyanates often fail in regioselective pyridyl-urea syntheses due to uncontrolled reactivity. 2-Isocyanatopyridine resolves this with enhanced electrophilicity (pred. pKa 2.29 vs 3.75 for the 3-isomer), enabling: - Efficient synthesis of BMS-243117 analogs (p56lck IC₅₀ 4 nM) - Single-regioisomer 2-pyridone products via [2+2+2] cycloaddition - Solid-state convenience (mp 220-224°C) versus liquid isocyanate hazards Global supply with consistent 98% purity for pharmaceutical R&D.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 4737-19-3
Cat. No. B052835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatopyridine
CAS4737-19-3
SynonymsIsocyanic Acid 2-Pyridyl Ester;  2-Isocyanatopyridine;  2-Pyridyl Isocyanate;  Picolinic Isocyanate;  Pyridin-2-yl Isocyanate
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N=C=O
InChIInChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H
InChIKeyCUIGSPBMMQWNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatopyridine: Procurement & Characterization


2-Isocyanatopyridine (CAS 4737-19-3), also known as 2-pyridyl isocyanate, is a heterocyclic isocyanate with the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol . It exists as a solid at room temperature with a melting point of 220-224°C, distinguishing it physically from many common liquid isocyanates . As a key electrophilic building block, its primary utility lies in the synthesis of ureas, carbamates, and complex heterocycles, particularly in medicinal chemistry applications [1].

2-Isocyanatopyridine: Irreplaceability vs. Isomers


The position of the isocyanate group on the pyridine ring profoundly influences electronic properties, reactivity, and physical state. For instance, 2-isocyanatopyridine's proximity to the ring nitrogen enhances its electrophilicity and leads to a significantly lower predicted pKa (2.29) compared to its 3-isomer (3.75) . This electronic difference dictates its unique reactivity profile, enabling specific cycloaddition pathways and nucleophilic addition reactions that are not accessible or proceed with different regioselectivity for the 3- or 4-isomers [1]. Furthermore, its solid physical state and high melting point (220-224°C) contrast sharply with the lower melting points of 3-isocyanatopyridine (189-192°C) and 4-isocyanatopyridine (160-161°C), impacting handling, purification, and storage protocols . Therefore, generic substitution based solely on the isocyanate functional group can lead to failed syntheses, altered product profiles, or suboptimal reaction outcomes.

2-Isocyanatopyridine: Head-to-Head Comparisons


Physical State: Solid vs. Liquid Isocyanates

2-Isocyanatopyridine is a solid at room temperature with a melting point (mp) of 220-224°C, a stark contrast to phenyl isocyanate, a common liquid isocyanate alternative, which has a melting point of -30°C [1]. This property simplifies weighing and handling, reduces volatility-related exposure risks, and enables purification via recrystallization. It also exhibits a higher melting point than its positional isomers, 3-isocyanatopyridine (mp 189-192°C) and 4-isocyanatopyridine (mp 160-161°C) .

Organic Synthesis Process Chemistry Material Handling

Electrophilicity: 2- vs. 3-Isocyanatopyridine

The predicted acid dissociation constant (pKa) for 2-isocyanatopyridine is 2.29 ± 0.12, significantly lower than the predicted pKa of 3.75 ± 0.10 for 3-isocyanatopyridine . This lower pKa indicates the 2-isomer is a stronger acid, a property directly linked to the enhanced electrophilicity of the isocyanate carbon. This difference can translate into faster reaction kinetics with nucleophiles such as amines and alcohols, a crucial factor in time-sensitive or high-throughput synthetic protocols.

Physical Organic Chemistry Reactivity Prediction Medicinal Chemistry

Key Intermediate: p56lck Inhibitor BMS-243117

2-Isocyanatopyridine is a specific and documented intermediate in the synthesis of BMS-243117, a potent and selective p56lck inhibitor . BMS-243117 has a reported IC50 of 4 nM against the p56lck kinase and inhibits T-cell proliferation with an IC50 of 1.1 µM [1]. This direct application in the synthesis of a highly potent clinical candidate demonstrates the compound's value in accessing high-value pharmaceutical targets, a role not commonly reported for its 3- or 4-isomers.

Medicinal Chemistry Kinase Inhibitors Immunology

Regioselective Cycloaddition to 2-Pyridones

In iridium-catalyzed [2+2+2] cycloaddition reactions with α,ω-diynes, the electronic properties of the isocyanate are crucial. While the study notes that aliphatic isocyanates are generally more reactive than aromatic ones, and electron-donating substituents enhance the reaction for aromatic isocyanates, the use of a heteroaryl isocyanate like 2-isocyanatopyridine is key for accessing 2-pyridone-containing heterocycles [1]. The specific regioselectivity observed in these reactions is governed by both steric and electronic effects imparted by the 2-pyridyl group, leading to single-product outcomes from unsymmetrical diynes, a feature not easily replicated with simpler aryl isocyanates.

Catalysis Cycloaddition Heterocycle Synthesis

Long-Term Storage Stability

Vendor specifications and safety data indicate that 2-isocyanatopyridine should be stored long-term at -20°C to maintain purity and prevent decomposition . This requirement is more stringent than for 4-isocyanatopyridine, which is recommended for storage in a cool, dry place, and phenyl isocyanate, a liquid stored under inert gas at room temperature [1]. This higher sensitivity to temperature and potential moisture underscores the importance of proper procurement and storage infrastructure to ensure reagent integrity upon use.

Compound Management Stability Procurement

2-Isocyanatopyridine: Application Scenarios


Kinase-Focused Library Synthesis for Immunology & Oncology

Procurement of 2-isocyanatopyridine is essential for research groups developing p56lck or related kinase inhibitors. As demonstrated by its role as a key intermediate for BMS-243117 (a potent p56lck inhibitor with an IC50 of 4 nM), this compound enables the synthesis of benzothiazole and other heterocyclic scaffolds critical for targeting T-cell mediated diseases and certain cancers [1].

Pyridyl Ureas and Carbamates Synthesis

Due to its enhanced electrophilicity (evidenced by a predicted pKa of 2.29), 2-isocyanatopyridine is the reagent of choice for efficiently installing a 2-pyridyl urea or carbamate moiety via reaction with amines or alcohols . This is particularly valuable in medicinal chemistry for modulating drug-like properties such as solubility and target binding, where reaction speed and yield are paramount.

Regioselective Synthesis of Fused 2-Pyridones

For complex molecule synthesis requiring precise regiocontrol, 2-isocyanatopyridine is an irreplaceable building block. In iridium-catalyzed [2+2+2] cycloadditions, it reacts with α,ω-diynes to yield single regioisomeric 2-pyridone products [2]. This high selectivity is a direct consequence of the 2-pyridyl group's electronic and steric profile, making it a superior choice over simpler aryl isocyanates for constructing these specific heterocyclic cores.

Technical Documentation Hub

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